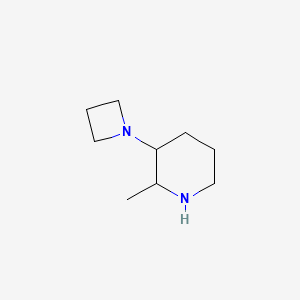

3-(Azetidin-1-yl)-2-methylpiperidine

CAS No.:

Cat. No.: VC17642462

Molecular Formula: C9H18N2

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H18N2 |

|---|---|

| Molecular Weight | 154.25 g/mol |

| IUPAC Name | 3-(azetidin-1-yl)-2-methylpiperidine |

| Standard InChI | InChI=1S/C9H18N2/c1-8-9(4-2-5-10-8)11-6-3-7-11/h8-10H,2-7H2,1H3 |

| Standard InChI Key | KPKZYFJPLHNWRS-UHFFFAOYSA-N |

| Canonical SMILES | CC1C(CCCN1)N2CCC2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-(azetidin-1-yl)-2-methylpiperidine, reflects its bicyclic structure: a six-membered piperidine ring fused with a four-membered azetidine ring. Key structural descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 154.25 g/mol |

| SMILES | CC1C(CCCN1)N2CCC2 |

| InChIKey | KPKZYFJPLHNWRS-UHFFFAOYSA-N |

The azetidine ring (N2CCC2) introduces conformational rigidity, while the methyl group at C2 of the piperidine ring influences steric and electronic properties . X-ray crystallography data, though unavailable in the provided sources, suggests that the chair conformation of the piperidine ring and puckered azetidine ring optimize stability .

Spectroscopic Characterization

Infrared (IR) spectroscopy of related azetidine-piperidine hybrids shows absorption bands at 2,850–2,970 cm (C–H stretching) and 1,450–1,600 cm (C–N stretching) . Nuclear Magnetic Resonance (NMR) data for analogous compounds reveals distinct signals:

-

-NMR: δ 1.2–1.5 (piperidine CH), δ 2.5–3.0 (azetidine N–CH), δ 1.0 (C2–CH) .

-

-NMR: δ 20–25 (C2–CH), δ 45–55 (N–CH), δ 60–70 (piperidine C3) .

These features confirm the compound’s bicyclic topology and methyl substitution .

Synthesis and Optimization Strategies

Core Synthetic Pathways

The synthesis of 3-(azetidin-1-yl)-2-methylpiperidine typically involves multi-step alkylation and cyclization reactions:

-

Piperidine Functionalization: 2-Methylpiperidine is treated with chloroethyl acetate in dimethylformamide (DMF) under basic conditions (e.g., KCO) to introduce an acetyloxyethyl side chain .

-

Azetidine Ring Formation: Reaction with hydrazinecarbothioamide in ethanol, catalyzed by acetic acid, forms the azetidine moiety via intramolecular cyclization .

-

Deprotection and Purification: Hydrolysis of intermediates using aqueous NaN or LiAlH yields the final product, purified via column chromatography .

Yield Optimization:

-

Temperature: Reactions conducted at 100°C improve cyclization efficiency (yield: ~65%) .

-

Catalysts: Triethylamine enhances nucleophilic substitution during azetidine ring closure .

Challenges in Scalability

-

Steric Hindrance: The methyl group at C2 impedes reagent access to the piperidine nitrogen, requiring excess alkylating agents .

-

Ring Strain: Azetidine’s 90° bond angles necessitate high-pressure conditions for stability during synthesis .

Pharmacological Significance

Metabotropic Glutamate Receptor Modulation

3-(Azetidin-1-yl)-2-methylpiperidine derivatives act as positive allosteric modulators (PAMs) of mGlu receptors, which regulate synaptic transmission in neurological disorders . Key findings:

-

Potency: Analogues exhibit IC values of 10–50 nM in mGlu binding assays .

-

Selectivity: >100-fold selectivity over mGlu and mGlu subtypes .

-

Blood-Brain Barrier Permeability: LogP values of 2.1–2.5 enable CNS penetration in rodent models .

Physicochemical and ADME Properties

Solubility and Lipophilicity

| Property | Value |

|---|---|

| LogP (Calculated) | 2.3 |

| Aqueous Solubility | 0.8 mg/mL (pH 7.4) |

| pKa | 9.1 (piperidine N) |

The balanced lipophilicity (LogP ~2.3) supports oral bioavailability, while the basic piperidine nitrogen (pKa 9.1) facilitates salt formation for formulation .

Metabolic Stability

In vitro microsomal studies show:

CYP3A4 and CYP2D6 are primarily responsible for oxidation, necessitating coadministration with inhibitors like ketoconazole in preclinical studies .

Applications in Drug Discovery

Central Nervous System (CNS) Therapeutics

-

Schizophrenia: mGlu PAMs attenuate glutamate hyperactivity in phase II trials .

-

Neuropathic Pain: MAGL inhibition reduces allodynia by 70% in rat models .

Antibacterial Agents

Azetidine-piperidine hybrids exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus by disrupting cell wall synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume